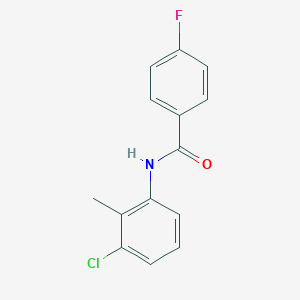![molecular formula C34H20N2O10 B386487 4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE](/img/structure/B386487.png)
4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE is a complex organic compound with a molecular formula of C29H22N2O8 and a molecular weight of 526.507 g/mol . This compound is characterized by the presence of nitrobenzoyl groups and a benzofuran moiety, making it a unique structure in organic chemistry.
Métodos De Preparación
The synthesis of 4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE involves multiple steps. One common synthetic route includes the esterification of 3-nitrobenzoic acid with a phenolic compound, followed by cyclization to form the benzofuran ring. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to bind to specific sites on proteins or other biomolecules. This binding can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds include:
4-{4-[(3-Nitrobenzoyl)oxy]phenoxy}phenyl 3-nitrobenzoate: Similar structure but with a phenoxy linkage instead of a benzofuran ring.
4-(1-{4-[(3-Nitrobenzoyl)oxy]phenyl}cyclohexyl)phenyl 3-nitrobenzoate: Contains a cyclohexyl ring, offering different steric properties.
4-[(3-Nitrobenzoyl)oxy]phenyl 3-nitrobenzoate: Lacks the benzofuran moiety, making it less complex.
The uniqueness of 4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE lies in its benzofuran ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C34H20N2O10 |
|---|---|
Peso molecular |
616.5g/mol |
Nombre IUPAC |
[4-[1-[4-(3-nitrobenzoyl)oxyphenyl]-3-oxo-2-benzofuran-1-yl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C34H20N2O10/c37-31(21-5-3-7-25(19-21)35(40)41)44-27-15-11-23(12-16-27)34(30-10-2-1-9-29(30)33(39)46-34)24-13-17-28(18-14-24)45-32(38)22-6-4-8-26(20-22)36(42)43/h1-20H |
Clave InChI |
CXDLDDRMJIOYIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC(=O)C6=CC(=CC=C6)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC(=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-bromobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386407.png)

![4-[2-(3-bromobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386410.png)
![3-[(4-Chloroanilino)methyl]-5-(2,6-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386411.png)
![N-(3,4-dimethylphenyl)-4-[2-(4-iodobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B386412.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-iodobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B386413.png)



![4-[2-(3-bromobenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-4-oxobutanamide](/img/structure/B386417.png)
![3-[(3-Chloro-2-methylanilino)methyl]-5-(2,6-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386419.png)
![5-(2,6-Dichlorobenzylidene)-3-[(2,3-dimethylanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B386420.png)
![3-[(4-butylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B386424.png)
